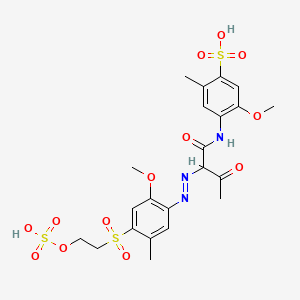
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring The presence of a nitro group at the 7th position and a methyl group at the 3rd position of the oxazine ring further distinguishes it from other benzoxazine derivatives
準備方法
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a phenol, formaldehyde, and an amine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
科学的研究の応用
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In materials science, this compound is used in the production of high-performance polymers and resins, which are valued for their thermal stability and mechanical strength.
作用機序
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-1H-2,3-benzoxazine: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Similar structure but without the nitro group, leading to variations in its chemical behavior and applications.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine:
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
21038-09-5 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
3-methyl-7-nitro-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10N2O3/c1-10-5-7-2-3-9(11(12)13)4-8(7)6-14-10/h2-4H,5-6H2,1H3 |
InChIキー |
XRNMUORBCMFEJN-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


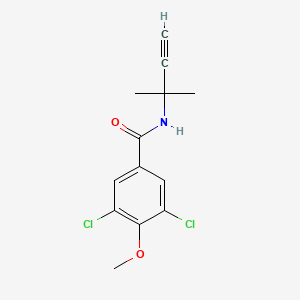



![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
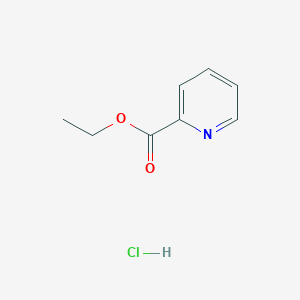

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)

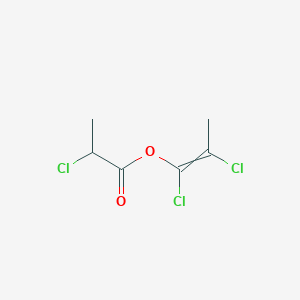
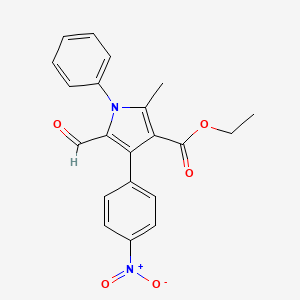
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)
